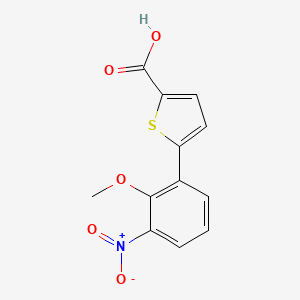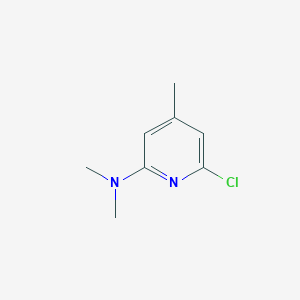
4-nitro-2-propan-2-yl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group at the 4-position and the isopropyl group at the 2-position of the indole ring imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-2-propan-2-yl-1H-indole typically involves the nitration of 2-isopropylindole. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the 4-position. The reaction conditions must be carefully controlled to avoid over-nitration or unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process may include steps such as alkylation, nitration, and purification to obtain the desired product in high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Isopropyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-isopropyl-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: As a probe to study the biological functions of indole derivatives and their interactions with biological targets.
Medicine: Potential therapeutic applications due to its unique chemical structure and biological activities. Indole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-nitro-2-propan-2-yl-1H-indole depends on its specific interactions with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole ring can interact with various biological targets, including enzymes, receptors, and nucleic acids, leading to diverse biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.
類似化合物との比較
2-Methyl-4-nitro-1H-indole: Similar structure with a methyl group instead of an isopropyl group.
2-Isopropyl-5-nitro-1H-indole: Nitro group at the 5-position instead of the 4-position.
2-Isopropyl-4-amino-1H-indole: Amino group instead of a nitro group at the 4-position.
Uniqueness: 2-Isopropyl-4-nitro-1H-indole is unique due to the specific positioning of the isopropyl and nitro groups, which imparts distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
4-nitro-2-propan-2-yl-1H-indole |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)10-6-8-9(12-10)4-3-5-11(8)13(14)15/h3-7,12H,1-2H3 |
InChIキー |
ZBYMCADIOHXOLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-](/img/structure/B8594802.png)




